molecular formula C16H11BrO2S B11697507 (2Z)-2-(3-bromo-4-methoxybenzylidene)-1-benzothiophen-3(2H)-one

(2Z)-2-(3-bromo-4-methoxybenzylidene)-1-benzothiophen-3(2H)-one

Cat. No.: B11697507
M. Wt: 347.2 g/mol
InChI Key: IDNNDNUFRWFUMO-DHDCSXOGSA-N
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Description

(2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is a synthetic organic compound known for its unique structural features and potential applications in various scientific fields. This compound is characterized by the presence of a bromine atom, a methoxy group, and a benzothiophene core, making it an interesting subject for chemical research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-bromo-4-methoxybenzaldehyde and 2,3-dihydro-1-benzothiophen-3-one.

    Condensation Reaction: The key step involves a condensation reaction between 3-bromo-4-methoxybenzaldehyde and 2,3-dihydro-1-benzothiophen-3-one in the presence of a suitable base, such as sodium hydroxide or potassium carbonate. This reaction is typically carried out in an organic solvent like ethanol or methanol under reflux conditions.

    Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

For large-scale industrial production, the synthesis process can be optimized by:

    Scaling Up: Increasing the quantities of starting materials and reagents while maintaining the reaction conditions.

    Continuous Flow Synthesis: Implementing continuous flow reactors to enhance reaction efficiency and yield.

    Automation: Utilizing automated systems for precise control of reaction parameters and monitoring.

Chemical Reactions Analysis

Types of Reactions

(2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding oxidized products.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced derivatives.

    Substitution: The bromine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions using reagents like sodium methoxide or potassium cyanide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Sodium methoxide in methanol or potassium cyanide in aqueous ethanol.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of methoxy or cyano derivatives.

Scientific Research Applications

(2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE has diverse applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic applications in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE involves its interaction with specific molecular targets and pathways. The compound may exert its effects through:

    Molecular Targets: Binding to enzymes or receptors involved in key biological processes.

    Pathways: Modulating signaling pathways related to cell growth, apoptosis, or inflammation.

Comparison with Similar Compounds

Similar Compounds

  • (2Z)-2-[(3-CHLORO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE
  • (2Z)-2-[(3-FLUORO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE

Uniqueness

(2Z)-2-[(3-BROMO-4-METHOXYPHENYL)METHYLIDENE]-2,3-DIHYDRO-1-BENZOTHIOPHEN-3-ONE is unique due to the presence of the bromine atom, which imparts distinct reactivity and properties compared to its chloro and fluoro analogs. This uniqueness makes it valuable for specific applications in research and industry.

Properties

Molecular Formula

C16H11BrO2S

Molecular Weight

347.2 g/mol

IUPAC Name

(2Z)-2-[(3-bromo-4-methoxyphenyl)methylidene]-1-benzothiophen-3-one

InChI

InChI=1S/C16H11BrO2S/c1-19-13-7-6-10(8-12(13)17)9-15-16(18)11-4-2-3-5-14(11)20-15/h2-9H,1H3/b15-9-

InChI Key

IDNNDNUFRWFUMO-DHDCSXOGSA-N

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C\2/C(=O)C3=CC=CC=C3S2)Br

Canonical SMILES

COC1=C(C=C(C=C1)C=C2C(=O)C3=CC=CC=C3S2)Br

Origin of Product

United States

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